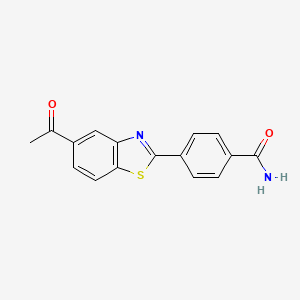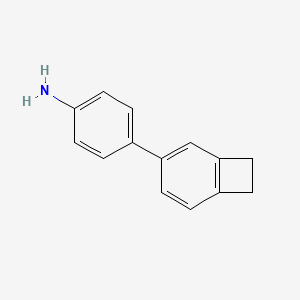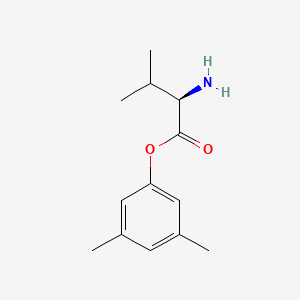
Nitrosobromoethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrosobromoethylurea is a chemical compound known for its unique properties and applications in various fields of science It is characterized by the presence of a nitroso group (-NO) and a bromoethyl group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrosobromoethylurea can be synthesized through several methods. One common approach involves the reaction of bromoethylamine with nitrosyl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the nitrosation of bromoethylurea using nitrous acid or other nitrosating agents.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Nitrosobromoethylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl group under mild conditions.
Major Products:
Oxidation: Formation of nitroethylurea.
Reduction: Formation of aminoethylurea.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Nitrosobromoethylurea has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Investigated for its potential use in cancer research due to its ability to alkylate DNA.
Industry: Utilized in the production of specialized chemicals and intermediates.
Wirkmechanismus
The mechanism of action of nitrosobromoethylurea involves its ability to alkylate DNA. The nitroso group can form reactive intermediates that interact with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation can result in DNA damage, which is the basis for its potential use in cancer research. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Nitrosourea: Similar in structure but lacks the bromoethyl group.
Bromoethylamine: Contains the bromoethyl group but lacks the nitroso group.
Nitrosoethylurea: Similar but without the bromine atom.
Uniqueness: Nitrosobromoethylurea is unique due to the combination of the nitroso and bromoethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in DNA alkylation make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
69113-02-6 |
|---|---|
Molekularformel |
C3H6BrN3O2 |
Molekulargewicht |
196.00 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-1-nitrosourea |
InChI |
InChI=1S/C3H6BrN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8) |
InChI-Schlüssel |
MHVNFDDSDACNJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)



![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)




![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)

